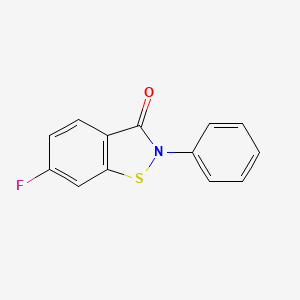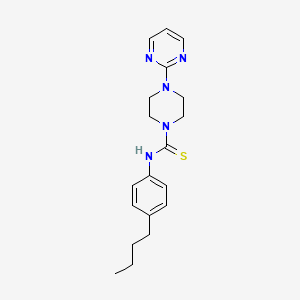![molecular formula C22H21N5O3S B1223910 (E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223910.png)
(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzenesulfonyl)-3-[2-(4-methyl-1-piperazinyl)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-propenenitrile is a N-arylpiperazine.
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligand Research
A study by Altenbach et al. (2008) focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). These compounds, including a similar structure with a 4-methylpiperazin-1-yl group, showed potential for use as anti-inflammatory agents and in pain management, indicating the relevance of similar compounds in therapeutic applications (Altenbach et al., 2008).
Synthesis of Diverse Heterocyclic Compounds
Farag et al. (2011) and Darweesh et al. (2016) explored the synthesis of various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, including compounds with structures analogous to the chemical . These studies contribute to the understanding of chemical reactions and structures in the context of pharmaceutical and synthetic chemistry (Farag et al., 2011); (Darweesh et al., 2016).
Potential Therapeutic Applications
The research by Mohamed et al. (2011) on 2,4-disubstituted pyrimidine derivatives, including compounds with a 4-methylpiperazin-1-yl group, highlights their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This suggests potential applications in Alzheimer's disease therapy (Mohamed et al., 2011).
Antibacterial Activity
Merugu et al. (2010) and Alsaedi et al. (2019) examined the antibacterial properties of benzyl piperazine and pyrazolopyrimidine derivatives, respectively, including structures related to the chemical of interest. These studies contribute to the field of antimicrobial research, indicating the potential of such compounds in developing new antibiotics (Merugu et al., 2010); (Alsaedi et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
Pogorzelska et al. (2017) demonstrated that benzenesulfonylguanidine derivatives, modified by 4-methylpiperazine, inhibit the growth of various human cancer cell lines. This suggests potential applications in cancer therapy (Pogorzelska et al., 2017).
Synthesis of Pyridine Derivatives
Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, a compound structurally related to the chemical , illustrating the diverse synthetic applications of such compounds in organic chemistry (Mishriky & Moustafa, 2013).
Propiedades
Nombre del producto |
(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
|---|---|
Fórmula molecular |
C22H21N5O3S |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H21N5O3S/c1-25-11-13-26(14-12-25)21-19(22(28)27-10-6-5-9-20(27)24-21)15-18(16-23)31(29,30)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3/b18-15+ |
Clave InChI |
CFFGQTVSSJLVLZ-OBGWFSINSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide](/img/structure/B1223827.png)
![N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223828.png)
![1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1223829.png)
![3,5-dimethoxy-N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B1223830.png)
![N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B1223831.png)
![4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1223832.png)
![3-[[3-(4-Morpholinyl)-1,4-dioxo-2-naphthalenyl]amino]benzoic acid](/img/structure/B1223833.png)

![N-[2-(propan-2-ylamino)-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223837.png)
![(5Z)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223840.png)
![N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c:1',2'-f]pyrimidinylidene]-2-furancarboxamide](/img/structure/B1223843.png)

![6-Propan-2-yl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B1223847.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1223849.png)